molecular formula C15H9BrN2O2 B12571578 5(4H)-Oxazolone, 2-(3-bromophenyl)-4-(3-pyridinylmethylene)-

5(4H)-Oxazolone, 2-(3-bromophenyl)-4-(3-pyridinylmethylene)-

Cat. No.: B12571578
M. Wt: 329.15 g/mol
InChI Key: UBEOAFQCFKQVDY-UHFFFAOYSA-N
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Description

“5(4H)-Oxazolone, 2-(3-bromophenyl)-4-(3-pyridinylmethylene)-” is a synthetic organic compound that belongs to the oxazolone family Oxazolones are known for their diverse chemical reactivity and are often used as intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5(4H)-Oxazolone, 2-(3-bromophenyl)-4-(3-pyridinylmethylene)-” typically involves the cyclization of appropriate precursors under controlled conditions. A common synthetic route might include:

    Starting Materials: 3-bromobenzaldehyde, 3-pyridinecarboxaldehyde, and an amino acid derivative.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.

    Cyclization: The mixture is heated to promote cyclization, forming the oxazolone ring.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

“5(4H)-Oxazolone, 2-(3-bromophenyl)-4-(3-pyridinylmethylene)-” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxazolone derivatives with additional functional groups, while substitution could introduce new substituents at the bromophenyl position.

Scientific Research Applications

Chemistry

In chemistry, “5(4H)-Oxazolone, 2-(3-bromophenyl)-4-(3-pyridinylmethylene)-” can be used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it valuable for constructing heterocyclic compounds.

Biology and Medicine

The compound’s structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. It may exhibit biological activity, making it a candidate for drug discovery and development.

Industry

In industry, the compound could be used in the production of materials with specific properties, such as polymers or coatings. Its reactivity allows for the modification of material surfaces or the creation of new materials with desired characteristics.

Mechanism of Action

The mechanism by which “5(4H)-Oxazolone, 2-(3-bromophenyl)-4-(3-pyridinylmethylene)-” exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl and pyridinylmethylene groups suggests potential interactions with aromatic and heterocyclic binding sites.

Comparison with Similar Compounds

Similar Compounds

  • 5(4H)-Oxazolone, 2-phenyl-4-(3-pyridinylmethylene)-
  • 5(4H)-Oxazolone, 2-(3-chlorophenyl)-4-(3-pyridinylmethylene)-
  • 5(4H)-Oxazolone, 2-(3-methylphenyl)-4-(3-pyridinylmethylene)-

Uniqueness

“5(4H)-Oxazolone, 2-(3-bromophenyl)-4-(3-pyridinylmethylene)-” is unique due to the presence of the bromophenyl group, which can influence its reactivity and potential applications. The bromine atom can participate in various chemical reactions, making the compound versatile for different synthetic and industrial purposes.

Properties

Molecular Formula

C15H9BrN2O2

Molecular Weight

329.15 g/mol

IUPAC Name

2-(3-bromophenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one

InChI

InChI=1S/C15H9BrN2O2/c16-12-5-1-4-11(8-12)14-18-13(15(19)20-14)7-10-3-2-6-17-9-10/h1-9H

InChI Key

UBEOAFQCFKQVDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC(=CC3=CN=CC=C3)C(=O)O2

Origin of Product

United States

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